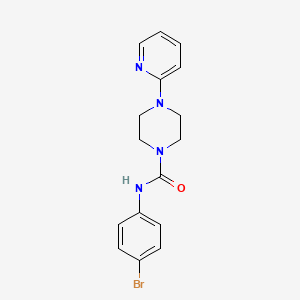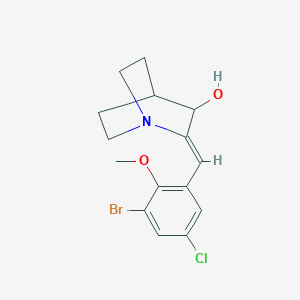
2-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including neuroscience, pharmacology, and immunology. In
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the activity of glial cells. Glial cells play a crucial role in the regulation of neuronal activity and are involved in the production of pro-inflammatory cytokines. By inhibiting the activity of glial cells, this compound may have a neuroprotective effect and may also have anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of glial cells, which play a crucial role in the regulation of neuronal activity. This inhibition has been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acetamide is that it is relatively easy to synthesize and purify. This makes it a useful compound for laboratory experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in different experimental contexts. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several future directions for research on 2-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acetamide. One area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has shown promise in animal models, and further research is needed to determine its potential efficacy in humans. Another area of research is in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has been shown to have anti-inflammatory properties, and further research is needed to determine its potential applications in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects in different experimental contexts.
Synthesis Methods
2-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with 2-fluoroaniline and acetic anhydride. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acetamide has been widely studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of neuroscience. This compound has been shown to have an inhibitory effect on the activity of glial cells, which play a crucial role in the regulation of neuronal activity. This inhibition has been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
This compound has also been studied in the field of pharmacology. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. This may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-7-8-13(12(2)9-11)10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXPDVWLAKZPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5363868.png)
![1-(2-thienyl)-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5363886.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5363901.png)

![[1-(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)-2-piperidinyl]methanol](/img/structure/B5363911.png)
![N-(3-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5363915.png)
![7-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5363920.png)
![3-{2-[(3-isopropoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5363928.png)
![2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B5363933.png)
![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide](/img/structure/B5363940.png)
![N-benzyl-7-(cyclobutylcarbonyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5363945.png)
![N-{3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5363953.png)

![2-ethyl-3-phenyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363975.png)